D-脯氨酸

描述

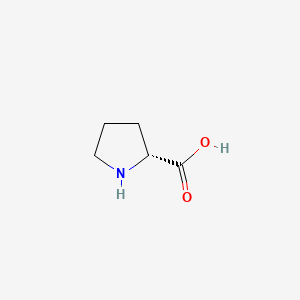

D-proline: is an unnatural amino acid and an isomer of the naturally occurring L-proline. Unlike L-proline, which is a non-essential amino acid found in many proteins, D-proline is less common in nature and is often found in specific bacteria, fungi, and plants . It has one basic and one acidic center, making it a versatile compound in various chemical reactions .

科学研究应用

Chemistry: D-proline is widely used as a chiral organocatalyst in asymmetric synthesis. It catalyzes a variety of reactions, including Mannich reactions, aldol reactions, and Michael additions, to produce enantiopure compounds .

Biology: In biological research, D-proline is used to study protein folding and stability. It is also involved in the synthesis of peptides and proteins that contain D-amino acids, which can have unique biological activities .

Medicine: D-proline is used in the development of peptide-based drugs. Its incorporation into peptides can enhance their stability and resistance to enzymatic degradation, making them more effective as therapeutic agents .

Industry: In the pharmaceutical industry, D-proline is a key building block for the synthesis of various drugs. It is also used in the production of chiral catalysts and ligands for asymmetric synthesis .

作用机制

Target of Action

D-Proline is an isomer of the naturally occurring amino acid, L-Proline . It has been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity . D-Proline and L-Proline are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity .

Mode of Action

D-Proline interacts with its targets in a variety of ways. For instance, it has been found to efficiently inhibit the IMP-1 enzyme, belonging to the B1 subclass of metallo-β-lactamases (MBLs), one of the main targets responsible for antibiotic resistance . This suggests that D-Proline’s mode of action involves the coordination and inhibition of specific enzymes.

Biochemical Pathways

D-Proline plays a role in several biochemical pathways. It is involved in the proline biosynthesis pathway, where it is synthesized from glutamate . Proline metabolism is manipulated under stress by multiple and complex regulatory pathways and can profoundly influence cell death and survival in microorganisms, plants, and animals . A common theme is the generation of reactive oxygen species (ROS) due to proline oxidation being coupled to the respiratory electron transport chain .

Pharmacokinetics

It is known that the physicochemical properties of a molecule can influence its bioavailability . Given that D-Proline is a small, cyclic, non-polar amino acid, it is likely to have specific ADME properties that influence its bioavailability.

Result of Action

The molecular and cellular effects of D-Proline’s action are multifaceted. It plays a crucial role in maintaining cellular homeostasis . Its presence in specific proteins and peptides within cells, as well as its involvement in metabolic pathways, highlights its importance . Moreover, it has been suggested that D-Proline’s action can influence cell morphology and migration/invasiveness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Proline. For instance, in plants, proline accumulation occurs in response to various kinds of environmental stresses . A positive correlation occurs between proline accumulation and plant stress tolerance . This suggests that environmental conditions such as stress can influence the action and efficacy of D-Proline.

生化分析

Biochemical Properties

D-Proline participates in numerous biochemical reactions. It interacts with enzymes such as proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase, which catalyze the oxidation of proline to glutamate . These interactions are essential for cellular redox control, apoptosis, and cancer .

Cellular Effects

D-Proline influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Molecular Mechanism

At the molecular level, D-Proline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the 4-electron oxidation of proline to glutamate via Δ1-pyrroline-5-carboxylate/glutamate semialdehyde, a process that is common to all life .

Dosage Effects in Animal Models

The effects of D-Proline can vary with different dosages in animal models. Studies have shown that supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body

Metabolic Pathways

D-Proline is involved in several metabolic pathways. It interacts with enzymes such as proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase, and it can have effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of D-proline typically involves the resolution of racemic proline. One common method includes mixing and dissolving L-proline and D-tartaric acid in an organic acid, followed by the addition of an aldehyde catalyst. The mixture is stirred at a temperature of 70 to 90 degrees Celsius for 4 to 8 hours. After cooling, the mixture is filtered, washed, and dried using anhydrous alcohol. The crude salt is then recrystallized to obtain refined D-proline .

Industrial Production Methods: Industrial production of D-proline often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce costs and improve efficiency .

化学反应分析

Types of Reactions: D-proline undergoes various chemical reactions, including:

Oxidation: D-proline can be oxidized to produce pyrrolidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert D-proline into different proline derivatives.

Substitution: D-proline can participate in substitution reactions to form various substituted proline compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various proline derivatives, which are useful in the synthesis of pharmaceuticals and other bioactive compounds .

相似化合物的比较

L-proline: The natural isomer of proline, commonly found in proteins.

3-substituted prolines: These compounds have additional functional groups attached to the proline ring, which can alter their chemical properties and reactivity.

Uniqueness of D-proline: D-proline is unique due to its unnatural configuration, which allows it to participate in specific reactions that L-proline cannot. Its use as a chiral organocatalyst in asymmetric synthesis is particularly noteworthy, as it can produce enantiopure compounds with high selectivity and efficiency .

生物活性

D-Proline, a non-canonical amino acid, has garnered significant attention in recent years due to its diverse biological activities and applications in various fields, particularly in pharmacology and microbiology. This article explores the biological activity of D-proline, highlighting its physiological roles, mechanisms of action, and implications for health and disease.

Overview of D-Proline

D-Proline is one of the two enantiomers of proline, an amino acid that plays critical roles in protein synthesis and cellular function. Unlike its L-isomer, D-proline is less common in proteins but is essential in certain biological processes. It is involved in metabolic pathways and can influence cellular signaling, making it a compound of interest in both basic and applied research.

1. Metabolism and Energy Production

D-Proline is utilized by various microorganisms as a carbon source through specific metabolic pathways. For instance, in Clostridioides difficile, D-proline reductase is crucial for energy metabolism. This enzyme allows the organism to utilize D-proline for growth, indicating a strict dependency on this amino acid under certain conditions. Studies have shown that the presence of D-proline can enhance growth yields and reduce toxin production in C. difficile, suggesting its role in pathogenesis and colonization within the host gut .

2. Neurotransmission and Neuroprotection

Research indicates that D-proline may play a role in neurotransmission. A study measuring free D-proline levels in various brain regions revealed significant concentrations in the pituitary and pineal glands of mutant mice lacking D-amino acid oxidase activity. This suggests that D-proline may influence neurochemical signaling pathways . Furthermore, its neuroprotective properties are being investigated for potential therapeutic applications in neurodegenerative diseases.

3. Anticancer Properties

D-Proline has been evaluated for its anticancer potential, particularly through its role as a histone deacetylase (HDAC) inhibitor. In studies involving cadmium-D-proline complexes, it was found that these compounds could inhibit HDAC activity effectively, leading to apoptosis in cancer cells . This mechanism may contribute to the modulation of gene expression associated with cancer progression.

Case Study 1: Proline Utilization by C. difficile

A recent study characterized the bioenergetics of C. difficile concerning its ability to reduce proline as part of its metabolic process. The research highlighted how D-proline reductase enables this pathogen to thrive in nutrient-limited environments by utilizing proline efficiently . The findings suggest that targeting this pathway could be a potential strategy for developing new antimicrobial therapies.

Case Study 2: Neuroprotective Effects

In another investigation focusing on the neuroprotective effects of D-proline, researchers explored its impact on neuronal survival under stress conditions. The study showed that D-proline could mitigate oxidative stress-induced damage in neuronal cells, thereby offering insights into its potential use as a neuroprotective agent .

Data Table: Biological Activities of D-Proline

属性

IUPAC Name |

(2R)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883367 | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

344-25-2 | |

| Record name | D-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。